Cas no 1005305-69-0 (3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide)

3-Chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold fused with a furan-2-carbonyl moiety and a 3-chlorobenzamide group. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a building block for biologically active molecules. The presence of the chloro-substituted benzamide may enhance binding affinity in target interactions, while the tetrahydroquinoline core offers structural rigidity and solubility balance. The furan-2-carbonyl group introduces additional functional versatility, making the compound a promising intermediate for further derivatization. Its well-defined molecular architecture supports applications in the development of pharmacophores or enzyme inhibitors.
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide structure
1005305-69-0 structure
Product name:3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No:1005305-69-0
MF:C21H17ClN2O3
MW:380.824284315109
CID:5507885

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
    • 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
    • Inchi: 1S/C21H17ClN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-8-9-18-14(13-17)5-2-10-24(18)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25)
    • InChI Key: RJVSSFCLAQFHNT-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCCN2C(C1=CC=CO1)=O)(=O)C1=CC=CC(Cl)=C1

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2040-0136-4mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2040-0136-5μmol
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2040-0136-50mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2040-0136-1mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2040-0136-5mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2040-0136-25mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2040-0136-20μmol
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2040-0136-15mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2040-0136-40mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2040-0136-75mg
3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
1005305-69-0 90%+
75mg
$208.0 2023-05-17

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Related Literature

Additional information on 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: A Comprehensive Overview

3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS no. 1005305-69-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines elements of heterocyclic chemistry with functional groups that suggest potential biological activity. The presence of a benzamide moiety linked to a tetrahydroquinoline ring further enhances its complexity and intrigue.

The molecular architecture of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a testament to the ingenuity of modern synthetic chemistry. The compound features a chloro-substituted benzamide core, which is further functionalized with a furan-2-carbonyl group attached to a tetrahydroquinoline scaffold. This arrangement creates a multifaceted structure that is likely to interact with biological targets in unique ways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential interactions of this compound with various biological receptors. The tetrahydroquinoline moiety, in particular, has been identified as a key pharmacophore in several bioactive molecules. Its ability to adopt multiple conformations and form stable hydrogen bonds makes it an attractive candidate for drug design.

One of the most compelling aspects of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is its potential role in modulating enzyme activity. The benzamide group is well-known for its ability to interact with serine proteases and other enzymes through hydrogen bonding and hydrophobic interactions. When combined with the tetrahydroquinoline ring, this compound may exhibit enhanced binding affinity and selectivity for specific enzymatic targets.

In the realm of drug discovery, the development of novel scaffolds that can modulate biological pathways is crucial. The structural features of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide make it an intriguing candidate for further investigation. Researchers are particularly interested in its potential as an inhibitor of kinases and other enzymes involved in cancer signaling pathways.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in the development of anticancer agents. These compounds have shown promise in preclinical models due to their ability to disrupt key signaling cascades that drive tumor growth and proliferation. The introduction of additional functional groups, such as the chloro-substituted benzamide, may enhance their potency and selectivity.

The furan-2-carbonyl group in 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide also adds another layer of complexity to its potential biological activity. Furan derivatives are known for their diverse pharmacological properties and have been explored as intermediates in the synthesis of various bioactive molecules. The combination of these structural elements suggests that this compound may exhibit multiple modes of action.

From a synthetic chemistry perspective, the preparation of 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide represents a significant achievement. The synthesis involves multiple steps, including the construction of the tetrahydroquinoline core and the introduction of the chloro-substituted benzamide moiety. Each step must be carefully optimized to ensure high yield and purity.

The use of advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions has been instrumental in facilitating the synthesis of complex heterocyclic compounds like this one. These methods allow for the efficient construction of carbon-carbon bonds and the introduction of various functional groups with high precision.

In conclusion, 3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS no. 1005305-69-0) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its resemblance to known bioactive molecules make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in drug discovery and development.

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